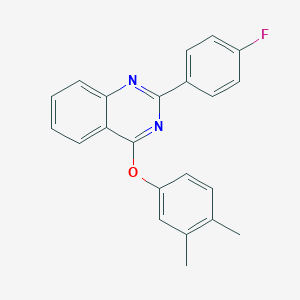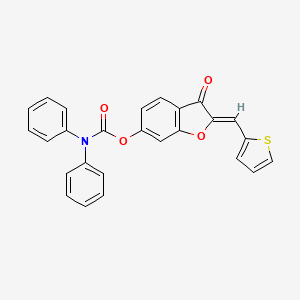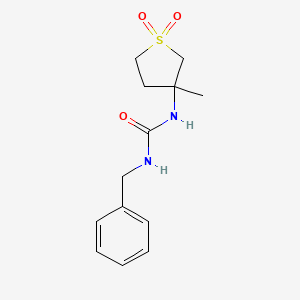![molecular formula C16H10BrN5O2 B15111115 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15111115.png)
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a tetrazole ring attached to a bromophenyl group and an isoindole-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring, followed by the introduction of a tetrazole ring through cycloaddition reactions. The final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistency and efficiency. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintain the quality of the final product.
化学反応の分析
Types of Reactions
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the tetrazole ring or the isoindole-dione structure.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, altering their activity. The bromophenyl group may facilitate interactions with hydrophobic regions of proteins, while the isoindole-dione structure can participate in hydrogen bonding and other non-covalent interactions. These combined effects contribute to the compound’s biological activity and its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-1H,2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-4-ium bromide
Uniqueness
2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is unique due to its combination of a tetrazole ring, bromophenyl group, and isoindole-dione structure. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H10BrN5O2 |
|---|---|
分子量 |
384.19 g/mol |
IUPAC名 |
2-[[1-(4-bromophenyl)tetrazol-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H10BrN5O2/c17-10-5-7-11(8-6-10)22-14(18-19-20-22)9-21-15(23)12-3-1-2-4-13(12)16(21)24/h1-8H,9H2 |
InChIキー |
STVIZKSNWURDNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN=NN3C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![3-(4-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111072.png)
![3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol](/img/structure/B15111074.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111094.png)
![2-[5-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B15111099.png)

![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15111104.png)
![Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide](/img/structure/B15111109.png)

